2,3,4,9-Tetrahydro-8-methyl-1H-carbazole
Description
Properties
IUPAC Name |
8-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOBXTJUYFKXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172880 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19283-51-3 | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19283-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-8-methyl-1H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWK8Z87M8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole and Derived Structures
Classical Approaches in Tetrahydrocarbazole Construction
Traditional methods for synthesizing the tetrahydrocarbazole core have been well-established for decades. These foundational reactions remain relevant and are often the basis for more modern adaptations.
Fischer Indole (B1671886) Synthesis and its Adaptations for Substituted Systems
The Fischer indole synthesis is a cornerstone in the preparation of indole-containing compounds, including tetrahydrocarbazoles. wjarr.com This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde, in this case, a cyclohexanone (B45756) derivative, followed by a niscair.res.inniscair.res.in-sigmatropic rearrangement. wjarr.comyoutube.com For the synthesis of substituted systems like 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole, a correspondingly substituted phenylhydrazine is required.
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. youtube.com Subsequent protonation and the key niscair.res.inniscair.res.in-sigmatropic rearrangement lead to the formation of a new carbon-carbon bond. Aromatization through the loss of ammonia (B1221849) yields the final indole ring system. youtube.com The reaction can be catalyzed by various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. wjarr.comcdnsciencepub.com The choice of acid and reaction conditions can influence the regioselectivity when using unsymmetrically substituted cyclohexanones. cdnsciencepub.com
The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis for preparing tetrahydrocarbazoles from cyclohexanone and phenylhydrazine. wjarr.comniscair.res.in This method has been widely used for the synthesis of various substituted tetrahydrocarbazoles. wjarr.com
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine and Cyclohexanone | Glacial Acetic Acid | 2,3,4,9-Tetrahydro-1H-carbazole | 88% | niscair.res.in |
| 4-Methoxyphenylhydrazine and Substituted Cyclohexanone | Acetic Acid/HCl | Substituted 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | Not specified | wjarr.com |
| 2-o-tolylhydrazono-cyclohexanone | Acetic acid and Hydrochloric acid, reflux | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 63% | nih.gov |
| Phenylhydrazine hydrochloride and Cyclohexanone | K-10 montmorillonite (B579905) clay, microwave (600 W), 3 min | 1,2,3,4-tetrahydrocarbazole | 96% | wjarr.com |
Cyclization Reactions from Precursor Indole Derivatives
An alternative to constructing the indole ring in situ is to start with a pre-formed indole derivative and perform a cyclization to build the adjacent cyclohexane (B81311) ring. One such method involves the acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com This intramolecular Friedel-Crafts acylation, typically promoted by polyphosphoric acid (PPA), leads to the formation of 1-oxo-1,2,3,4-tetrahydrocarbazoles. wjarr.comtandfonline.com Subsequent reduction of the ketone can then yield the fully saturated tetrahydrocarbazole. This approach is particularly useful for accessing specific isomers that may be difficult to obtain through other methods.
Another strategy involves the palladium-catalyzed annulation of o-iodoanilines with cyclic ketones. orgsyn.org This method provides a direct route to tetrahydrocarbazoles under relatively mild conditions. The reaction is highly regioselective, making it a valuable tool for the synthesis of specifically substituted derivatives. orgsyn.org
Bischler Synthesis and Related Methods
The Bischler synthesis offers a viable alternative to the Fischer indole route for preparing tetrahydrocarbazoles. tandfonline.comacs.org This method involves the condensation of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with an aromatic amine. acs.org The initial reaction forms an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the tetrahydrocarbazole. tandfonline.com While the Bischler synthesis can be effective, it sometimes suffers from lower yields and the need for a two-step operation, which has limited its widespread use compared to the Fischer synthesis. tandfonline.comtandfonline.com However, the ready availability of the starting materials makes it an attractive option, and modifications to improve the methodology have been explored. tandfonline.comacs.org
Advanced Synthetic Strategies and Catalytic Systems
In recent years, a focus on green chemistry and process efficiency has driven the development of advanced synthetic strategies for tetrahydrocarbazole synthesis. These methods often employ novel catalysts and energy sources to improve yields, reduce reaction times, and minimize environmental impact.
Application of Ionic Liquids in Green Synthesis
Ionic liquids have emerged as environmentally benign solvents and catalysts for a variety of organic transformations, including the Fischer indole synthesis. researchgate.netresearchgate.net For the synthesis of 2,3,4,9-tetrahydro-1H-carbazoles, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) has been shown to be an efficient catalyst. wjarr.comacgpubs.org The use of ionic liquids can lead to high yields and shorter reaction times due to their unique properties, such as high polarity and thermal stability. researchgate.netacgpubs.org Furthermore, the ionic liquid can often be recovered and reused, adding to the sustainability of the process. acgpubs.org In some cases, the combination of an ionic liquid with a traditional Lewis acid catalyst, such as ZnCl2, can lead to even better yields than when either is used alone. researchgate.net
| Reactants | Ionic Liquid/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Substituted phenylhydrazine and substituted cyclohexanone | 1-butyl-3-methylimidazolium tetrafluoroborate [bmim][BF4] | Not specified | 29-49% | wjarr.com |
| Phenylhydrazine hydrochloride and Cyclohexanone | [bmim][BF4] (20 mol%) | Methanol | High yields | acgpubs.org |
| Not specified | Pyridinium-based ionic liquids with ZnCl2 | Not specified | 89.66% | researchgate.net |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a popular technology in organic synthesis due to its ability to significantly accelerate reaction rates. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of 1,2,3,4-tetrahydrocarbazoles, offering advantages such as rapid reactions, clean reaction conditions, and ease of manipulation. tandfonline.comtandfonline.comresearchgate.net
One notable application is in a one-pot synthesis from substituted 2-bromocyclohexanones and anilines, which proceeds without the need for additional catalysts. tandfonline.com The choice of solvent is crucial in these reactions, with higher boiling point solvents like 2-ethoxyethanol (B86334) often providing superior yields. tandfonline.comtandfonline.com Microwave-assisted Fischer indole synthesis has also been reported, using catalysts such as K-10 montmorillonite clay, leading to excellent yields in very short reaction times. wjarr.com
| Reactants | Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-bromocyclohexanones and substituted anilines | 325 W, 10 min | 2-ethoxyethanol | up to 84% | wjarr.com |
| Phenylhydrazine and Cyclohexanone | 600 W, 3 min, K-10 montmorillonite clay | Methanol | 96% | wjarr.com |
| 2-methoxy-4-nitro-phenylhydrazine and Cyclohexanone | 100 W, 140°C | Acetic acid | 80% | wjarr.com |
Regioselective Synthesis of Functionalized Tetrahydrocarbazoles
The synthesis of functionalized tetrahydrocarbazoles, where substituents are placed at specific positions on the molecule, often employs methods that control the reaction's orientation. One of the foundational methods for creating the tetrahydrocarbazole core is the Borsche-Drechsel cyclization. This reaction involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone. niscair.res.inwjarr.com By selecting appropriately substituted phenylhydrazines, this method allows for the introduction of substituents onto the benzene (B151609) ring portion of the carbazole (B46965) system.
Modern synthetic strategies have expanded upon these classical methods to offer greater control and variety. For instance, visible-light-induced radical [4 + 2] cycloaddition provides a powerful route to functionalized tetrahydrocarbazoles under mild conditions. researchgate.net Other advanced techniques include the regioselective cascade annulation of indoles with alkynediones, triggered by catalysts like Cp*RhIII, which allows for the construction of complex tetrahydrocarbazoles. rsc.org An electrochemical approach has also been developed, enabling the synthesis of functionalized tetrahydrocarbazoles through a sulfonylation-triggered cyclization of indole derivatives, which avoids the need for transition-metal catalysts or chemical oxidants. rsc.org
These diverse methods underscore the ongoing development of synthetic routes that offer high regioselectivity, which is crucial for preparing specific isomers like the 8-methyl derivative for further study and application.
| Method | Description | Key Features |
| Borsche-Drechsel Cyclization | Acid-catalyzed rearrangement of a cyclohexanone phenylhydrazone to form the tetrahydrocarbazole scaffold. niscair.res.inwjarr.com | A classic and fundamental method for forming the core ring structure. |
| Visible-light-induced Cycloaddition | A photocatalyzed radical [4 + 2] cycloaddition of redox-active indole esters with alkenes. researchgate.net | Proceeds under mild conditions; offers access to a variety of functionalized products. |
| Cascade Annulation | A Cp*RhIII-catalyzed cascade reaction between indoles and alkynediones. rsc.org | Achieves C2 and C3 difunctionalization of indoles in a single pot. |
| Electrosynthesis | An electrochemical reaction of indole derivatives and sodium sulfinates. rsc.org | A green chemistry approach that avoids transition-metal catalysts and chemical oxidants. |
Strategic Utilization of Key Synthetic Intermediates
The synthesis of complex carbazole derivatives often proceeds through key intermediate compounds that can be strategically modified. Ketone-containing precursors are particularly valuable in this regard, as the keto group provides a reactive site for a wide range of chemical transformations.
Derivatization from 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
The compound 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one serves as a pivotal precursor for a variety of derivatives. Its own synthesis can be accomplished via the Fischer indole synthesis, by refluxing 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic and hydrochloric acid, yielding the target compound. nih.gov
Once obtained, the ketone at the 1-position is a versatile handle for further functionalization. For example, it can undergo condensation reactions with various aldehydes. A notable reaction is the equimolar mixing with furan-2-carbaldehyde in the presence of ethanolic potassium hydroxide, which results in the formation of (E)-2-(furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. nih.gov This reaction demonstrates the utility of the carbazol-1-one intermediate in creating more complex, hetero-annulated structures.
Furthermore, this intermediate is instrumental in synthesizing fully aromatized carbazole systems. Treatment of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with ethyl formate (B1220265) in the presence of sodium hydride leads to the formation of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. iucr.org This transformation highlights the role of the tetrahydrocarbazol-1-one as a stepping stone to biologically relevant carbazole alkaloids.
| Precursor | Reagents | Product |
| 2-(2-o-tolylhydrazono)-cyclohexanone | Acetic acid, Hydrochloric acid | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Furan-2-carbaldehyde, Ethanolic KOH | (E)-2-(furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Ethyl formate, Sodium hydride | 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde iucr.org |
Approaches via 1-Keto-1,2,3,4-tetrahydrocarbazole Precursors
On a broader scale, 1-keto-1,2,3,4-tetrahydrocarbazoles are a well-established class of synthetic intermediates crucial for accessing a wide array of carbazole derivatives. researchgate.netresearchgate.netnih.gov Their importance lies in the synthetic versatility of the tetrahydrocarbazole skeleton combined with the reactivity of the ketone group.
Reactivity and Mechanistic Transformations of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole and Its Analogues
Functionalization Reactions at the Carbazole (B46965) Nitrogen (N9)
The nitrogen atom (N9) in the pyrrole (B145914) ring of tetrahydrocarbazoles acts as a Lewis base, making it susceptible to reactions with a variety of electrophiles. wjarr.com This nucleophilicity is central to many functionalization strategies aimed at modifying the properties of the carbazole core.
N-alkylation of the carbazole nucleus is a common transformation that introduces alkyl substituents onto the nitrogen atom. This reaction typically proceeds by treating the tetrahydrocarbazole with an alkyl halide in the presence of a base. For instance, carbazole and its derivatives react efficiently with alkyl halides under microwave irradiation in a dry media, using potassium carbonate as a solid support, to yield N-alkylated products. researchgate.net This method provides a fast and high-yield route to compounds like 9-methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole and 9-ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole. niscair.res.in The reaction involves the deprotonation of the N-H group, followed by nucleophilic attack of the resulting anion on the electrophilic carbon of the alkyl halide.
N-arylation introduces an aryl group at the N9 position, a reaction often achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. Copper-catalyzed N-arylation of carbazole with various iodobenzenes, using a copper(I) iodide/1,10-phenanthroline catalytic system, has been shown to be effective. researchgate.net These reactions expand the structural diversity of the carbazole framework, allowing for the synthesis of complex molecules with potential applications in materials science and pharmaceuticals.
Table 1: Examples of N-Alkylation Reactions on Tetrahydrocarbazole Analogues
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Methylating Agent | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 71% | niscair.res.in |
| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | Ethylating Agent | 9-Ethyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 64% | niscair.res.in |
Acetylation of the N9 nitrogen is another important functionalization reaction. The reaction of 1,2,3,4-tetrahydrocarbazole with acetyl chloride in glacial acetic acid affords the corresponding N-acetyl derivative. mdpi.com This transformation introduces an acetyl group, which can influence the electronic properties of the carbazole ring system and serve as a protecting group or a precursor for further synthetic modifications.
Transformations Involving the Saturated Ring System
The partially saturated cyclohexane (B81311) ring of the tetrahydrocarbazole system is prone to various transformations, most notably oxidation reactions that can lead to either aromatization or the introduction of new functional groups.
The oxidation of the saturated ring can lead to different products depending on the oxidant and reaction conditions. Stronger oxidation can result in the complete aromatization of the polycyclic system to form the corresponding carbazole. exlibrisgroup.comosi.lv For example, the anodic oxidation of 1,2,3,4-tetrahydrocarbazole in aqueous acetonitrile can lead to the formation of dimers through a linkage between carbon 4a of one unit and carbon 7 of another. researchgate.net
Conversely, reduction reactions are less common but can be employed on derivatives containing reducible functional groups. For instance, the nitro group in 6-nitro-2,3,4,9-tetrahydro-1H-carbazole can be reduced to an amino group using reagents like sodium dithionite, yielding 6-amino-2,3,4,9-tetrahydro-1H-carbazole. niscair.res.in
Significant research has focused on the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles. exlibrisgroup.comosi.lv The choice of oxidant plays a crucial role in determining the reaction outcome. Depending on the nature of the selected oxidant, the reaction can yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or lead to ring-opening to form 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. exlibrisgroup.comosi.lv This selectivity allows for the targeted synthesis of specific carbazole derivatives. For benzo-fused tetrahydrocarbazoles, the primary oxidation pathway often leads to the complete aromatization of the molecule. exlibrisgroup.comosi.lv The solvent and reactant concentrations are also critical parameters that influence the course of these oxidation processes. exlibrisgroup.comosi.lv
Table 2: Outcomes of Chemo- and Regioselective Oxidation of Tetrahydrocarbazoles
| Substrate | Oxidant Type | Major Product Type | Reference |
| Substituted 2,3,4,9-tetrahydro-1H-carbazole | Oxidant A | 2,3,4,9-Tetrahydro-1H-carbazol-1-one | exlibrisgroup.comosi.lv |
| Substituted 2,3,4,9-tetrahydro-1H-carbazole | Oxidant B | 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione | exlibrisgroup.comosi.lv |
| Benzo-fused tetrahydrocarbazole | Various Oxidants | Aromatized Carbazole System | exlibrisgroup.comosi.lv |
Reactions Involving Side Chains and Substituents
Functional groups attached to the tetrahydrocarbazole core can undergo a variety of chemical transformations. For example, 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can serve as a versatile starting material. nih.gov The reaction of this compound with ethyl acetate can yield 2-acetyl-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This acetylated derivative is a key intermediate for the synthesis of more complex heterocyclic systems. It can be used to prepare isoxazolo- and pyrazolo-fused carbazoles through reactions with reagents like hydroxylamine hydrochloride or hydrazine hydrate. researchgate.net These reactions demonstrate how substituents on the carbazole framework can be elaborated to construct novel, fused-ring systems.
Esterification and Decarboxylation
Esterification of tetrahydrocarbazole carboxylic acids is a common transformation. For instance, N-protected tetrahydrocarbazole-1-carboxylic acid can be converted to its corresponding methyl ester. nih.gov Visible-light-mediated photocatalysis has been shown to be an effective method for these types of transformations. nih.gov
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). masterorganicchemistry.com This process is particularly efficient for β-keto acids and their derivatives upon heating. masterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, concerted six-membered ring transition state, which results in an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com In the context of tetrahydrocarbazole analogues, this reaction is a key step in syntheses like the acetoacetic ester synthesis, where an ester is hydrolyzed to a β-keto acid and then decarboxylated. masterorganicchemistry.com Silver carbonate in the presence of acetic acid has been noted as a catalyst for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org
| Reaction | Substrate Example | Reagent/Condition | Product Example |
| Esterification | 9-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic Acid | Not Specified | 9-(tert-Butyl) 1-Methyl 1,2,3,4-Tetrahydro-9H-carbazole-1,9-dicarboxylate nih.gov |
| Decarboxylation | β-Keto acids, Malonic acids | Heat | Ketone or Carboxylic Acid masterorganicchemistry.com |
| Protodecarboxylation | Heteroaromatic carboxylic acids | Ag2CO3, AcOH in DMSO | Decarboxylated heteroaromatic compound organic-chemistry.org |
Hydroxylation and Amidation Reactions
Hydroxylation of the tetrahydrocarbazole ring system can be achieved through electrochemical oxidation. The oxidation of 1-carbomethoxy-1,2,3,4-tetrahydrocarbazole at a carbon felt anode in aqueous acetonitrile has been shown to yield 1-hydroxy-1-carbomethoxy-1,2,3,4-tetrahydrocarbazole. researchgate.net This reaction proceeds by formal substitution of a hydrogen atom with a hydroxide group, with sodium bicarbonate used to control the acidity of the medium. researchgate.net
Amidation reactions on the tetrahydrocarbazole core are also synthetically valuable. For example, the synthesis of tert-Butyl 1-carbamoyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxylate has been reported. nih.gov This compound features a primary amide group at the C1 position, demonstrating a direct amidation pathway or conversion from a carboxylic acid precursor.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is central to synthetic organic chemistry, enabling the construction of more complex molecular architectures from simpler precursors.
Organometallic Coupling Reactions (e.g., Grignard Reagents)
The reaction of tetrahydrocarbazole analogues with organometallic reagents such as Grignard reagents provides a direct method for alkylation. The reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with various organomagnesium halides in the presence of copper(I) chloride proceeds through a radical mechanism. rsc.orgresearchgate.net This reaction exclusively forms cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.orgresearchgate.net The stereochemistry of the cis-ring junction has been confirmed through alkylation of an η6-tricarbonylchromium complex of the starting material. rsc.orgresearchgate.net
Another important class of organometallic coupling reagents are lithium dialkylcuprates, also known as Gilman reagents. libretexts.orglibretexts.org These reagents are valuable for their ability to couple with organohalides to form a new carbon-carbon bond. libretexts.orglibretexts.org While less reactive than Grignard reagents, they offer greater selectivity, for instance, reacting with acid chlorides to produce ketones without proceeding to the tertiary alcohol. youtube.com
The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboranes and halides or triflates. libretexts.orglibretexts.org This reaction is widely used in the pharmaceutical industry to prepare biaryl compounds. openstax.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orglibretexts.org
| Reaction Type | Substrate Example | Reagent | Product Type | Mechanism Highlight |
| Grignard Reaction | 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole | R-MgX, Cu2Cl2 | cis-4a,9a-dialkylhexahydrocarbazole | Radical mechanism rsc.orgresearchgate.net |
| Gilman Coupling | Organohalide | LiR2Cu | Coupled hydrocarbon | SN2-like substitution followed by reductive elimination libretexts.orglibretexts.org |
| Suzuki-Miyaura Coupling | Aromatic Halide | Ar-B(OH)2, Pd catalyst | Biaryl compound | Oxidative addition, transmetalation, reductive elimination libretexts.orglibretexts.orgopenstax.org |
Hetero-Diels-Alder Reactions and Cycloadditions
The Diels-Alder reaction and its hetero-variant are powerful tools for constructing six-membered rings. mdpi.com In the context of tetrahydrocarbazoles, these cycloaddition reactions are used to build the core structure or add further fused rings. Gold-catalyzed formal [4+2] cycloadditions of vinyl indoles with N-allenamides have been developed to synthesize tetrahydrocarbazole derivatives. researchgate.net Similarly, visible-light-mediated radical [4+2] cycloadditions provide an efficient route to functionalized tetrahydrocarbazoles. nih.gov
However, the success of these reactions can be sensitive to steric hindrance. For example, the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a cyclic 1,2-diaza-1,3-diene did not proceed efficiently, with only trace amounts of the formal [4+2] cycloaddition product being detected, likely due to steric effects. uniurb.it Another powerful strategy involves the in-situ generation of indole-2,3-quinodimethanes, which then undergo Diels-Alder reactions with various dienophiles to construct functionalized tetrahydrocarbazoles. beilstein-archives.org
| Reaction | Reactants | Catalyst/Conditions | Product |
| Formal [4+2] Cycloaddition | Vinyl indoles and N-allenamides | Gold catalyst | Tetrahydrocarbazole derivatives researchgate.net |
| Radical [4+2] Cycloaddition | Indole-derived enamides | Rose Bengal or [Ru(bpy)3]2+, visible light | Tetrahydrocarbazoles nih.gov |
| Diels-Alder Reaction | In-situ generated indole-2,3-quinodimethanes and dienophiles | Heat or Lewis Acid | Functionalized tetrahydrocarbazoles beilstein-archives.org |
Pictet-Spengler Reaction in Ring-Fused Systems
The Pictet-Spengler reaction is a fundamental transformation in organic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a powerful method for constructing tetrahydro-β-carboline (THBC) and tetrahydroisoquinoline (THIQ) frameworks, which are core structures in many alkaloids. nih.govmdpi.com
The reaction's driving force is the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic aromatic ring (such as the indole (B1671886) nucleus). wikipedia.org The reaction can be extended to create more complex, ring-fused systems. For example, an intramolecular Pictet-Spengler reaction of cyclic iminium ions, generated in-situ, has been used to synthesize benzo rsc.orgresearchgate.netoxazepino-fused tetrahydro-β-carboline derivatives in a one-pot cascade sequence. researchgate.net This demonstrates the utility of the Pictet-Spengler reaction in building polyheterocyclic frameworks fused to the core tetrahydrocarbazole-like structure. nih.govresearchgate.net The combination of the Pictet-Spengler reaction with multicomponent reactions, such as the Ugi reaction, has also been exploited to construct highly complex polycyclic architectures in high yields. nih.gov
Rearrangement Pathways and Isomerization Phenomena
Rearrangements and isomerizations are key processes that can lead to significant structural changes in molecules. In the chemistry of tetrahydrocarbazoles, these phenomena can give rise to stereoisomers and novel structural motifs.
One notable example involves a stereospecific migration. Enantioenriched 2,3,4,9-tetrahydro-1H-carbazoles have been synthesized from spiro cyclopentane-1,3'-indole products via a stereospecific migration, showcasing a sophisticated rearrangement pathway. researchgate.net
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, has also been observed in tetrahydrocarbazole derivatives. The electrochemical oxidation of 1,2,3,4-tetrahydrocarbazole in a basic medium can produce a 4a-N′ dehydrodimer which is isolated as a pair of atropisomers due to restricted rotation around a nitrogen-sp3 carbon bond. researchgate.net Furthermore, the synthesis of tetrahydrocarbazole-embedded styrene atropisomers has been reported, proceeding through an in-situ formed vinylidene ortho-quinone methide (VQM) intermediate. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed NMR data is crucial for the unambiguous assignment of a molecule's structure. This involves analyzing the chemical environment of each proton and carbon atom.
Proton (¹H) NMR for Aliphatic and Aromatic Region Analysis
A ¹H NMR spectrum for 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole would be expected to show distinct signals for the protons in the aliphatic (cyclohexene) and aromatic portions of the molecule, as well as the methyl group and the N-H proton. However, specific chemical shifts (δ), coupling constants (J), and multiplicities for this isomer have not been reported.
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would confirm the 13 carbon atoms of its skeleton. This experimental data is currently unavailable in the reviewed literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is a soft ionization technique that typically provides the molecular weight of the compound, often as a protonated molecule [M+H]⁺. Specific ESI-MS data for this compound is not documented.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying compounds in complex mixtures. There are no published LC-MS applications or studies specifically detailing the analysis of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides valuable information about the key structural motifs, including the N-H group of the pyrrole (B145914) ring, the aromatic C-H bonds of the benzene (B151609) ring, and the aliphatic C-H bonds of the saturated cyclohexene (B86901) ring.
The IR spectrum of a typical tetrahydrocarbazole scaffold exhibits several characteristic absorption bands. A prominent peak is the N-H stretching vibration, which typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. For instance, in a related compound, 6-methoxy-1,2,3,4-tetrahydrocarbazole, the amide N-H stretch is observed at 3198 cm⁻¹ nih.goviucr.org. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene (-CH₂) groups of the tetrahydro ring appear just below 3000 cm⁻¹ nih.goviucr.org. Aromatic C=C stretching vibrations usually produce a series of peaks in the 1450-1600 cm⁻¹ region. For derivatives containing a carbonyl group, such as 1-oxo-1,2,3,4-tetrahydrocarbazoles, a strong C=O stretching band is evident, typically around 1640-1680 cm⁻¹ nih.goviucr.orgresearchgate.net.
These spectral fingerprints are crucial for confirming the successful synthesis of the tetrahydrocarbazole core and for identifying the presence of various substituents.
Table 1: Characteristic Infrared Absorption Frequencies for Tetrahydrocarbazole Scaffolds Data compiled from spectroscopic analyses of related tetrahydrocarbazole structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Pyrrole) | Stretching | 3200 - 3500 | Medium, Sharp |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Weak to Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium, Multiple Bands |
| C-N | Stretching | 1200 - 1350 | Medium |
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
X-ray crystallographic studies of tetrahydrocarbazole derivatives reveal that the fused ring system is inherently non-planar. The saturated cyclohexene or cyclohexenone ring typically adopts a specific conformation to minimize steric strain. For example, in the closely related compound 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the cyclohexenone ring adopts an envelope conformation nih.gov. In this arrangement, one carbon atom deviates significantly from the plane formed by the other atoms in the ring. Similarly, the cyclohexene ring in 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also exists in an envelope form scispace.com. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been observed to have a cyclohexene ring in a half-chair conformation researchgate.net. The specific conformation is influenced by the substitution pattern and the crystal packing forces.
Table 2: Representative Crystallographic Data for 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Data from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5245 (2) |
| b (Å) | 7.1564 (1) |
| c (Å) | 13.5870 (3) |
| β (°) | 93.960 (2) |
| Volume (ų) | 1020.90 (3) |
| Z (molecules/unit cell) | 4 |
The non-planar nature of the tetrahydrocarbazole skeleton is quantitatively described by its dihedral angles. The fusion of the saturated six-membered ring to the planar indole (B1671886) system introduces significant puckering. Crystallographic studies confirm that the carbazole (B46965) unit itself is not perfectly planar. In 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the dihedral angle between the mean planes of the benzene ring and the fused pyrrole ring is 0.96 (7)° nih.gov. In a fully aromatic system like 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the dihedral angle between the two six-membered rings of the carbazole unit is approximately 2.0-2.2° iucr.orgresearchgate.net. The pyrrole ring in this molecule forms dihedral angles of about 0.8° with the methyl-substituted benzene ring and 1.4° with the other benzene ring iucr.orgresearchgate.net. These small but significant deviations from coplanarity are characteristic of the carbazole framework and are exacerbated in the tetrahydro derivatives due to the saturated ring.
Table 3: Selected Dihedral Angles in Methyl-Substituted Carbazole Derivatives
| Compound | Rings | Dihedral Angle (°) |
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov | Benzene and Pyrrole | 0.96 (7) |
| 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (Molecule A) iucr.orgresearchgate.net | Benzene and Benzene | 2.20 (9) |
| 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde (Molecule A) iucr.orgresearchgate.net | Pyrrole and Methyl-substituted Benzene | 0.82 (10) |
The solid-state packing of tetrahydrocarbazole molecules is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant, with the N-H group of the pyrrole ring acting as a hydrogen bond donor. In derivatives with acceptor groups (like carbonyls), strong intermolecular N—H⋯O hydrogen bonds are often observed, which can form specific motifs, such as R²₂(10) rings, linking molecules into dimers or chains nih.gov.
In addition to classical hydrogen bonds, weaker interactions play a crucial role. These include C—H⋯π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, and N—H⋯π interactions nih.govnih.govresearchgate.net. These forces, along with π-stacking between the aromatic portions of adjacent molecules, contribute significantly to the stability of the crystal lattice iucr.org. The interplay of these varied interactions dictates the final crystal packing arrangement.
Table 4: Example of Hydrogen-Bond Geometry in 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one nih.gov
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |
| N9—H9⋯O1 | 0.87 (2) | 2.01 (2) | 2.8603 (15) | 165.9 (18) |
| C2—H2B⋯Cg(π) | 0.99 | 2.64 | 3.5429 (13) | 152 |
(D = donor atom; H = hydrogen; A = acceptor atom; Cg(π) = centroid of the aromatic ring)
Chromatographic Techniques for Separation and Purity Verification
Chromatographic methods are essential tools for the separation, purification, and assessment of purity of synthesized organic compounds like this compound.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used routinely to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For tetrahydrocarbazole derivatives, TLC is typically performed on plates coated with a stationary phase of silica gel (e.g., Silica Gel G/UV254) nih.gov.
The mobile phase, or eluent, is a solvent or mixture of solvents that moves up the plate via capillary action. A common mobile phase for separating tetrahydrocarbazoles, which are moderately polar, is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate researchgate.net. The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rƒ) value.
After development, the separated spots on the TLC plate are visualized. Since carbazoles are often UV-active due to their aromatic system, a common non-destructive method is illumination with ultraviolet light (typically at 254 nm), where the compounds appear as dark spots. Alternatively, chromogenic reagents can be used to produce colored spots, which can be useful for detecting nitrogen-containing heterocyclic compounds nih.gov.
Table 5: Typical Parameters for TLC Analysis of Tetrahydrocarbazoles
| Parameter | Description |
| Stationary Phase | Silica gel coated on glass or aluminum plates nih.gov |
| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Petroleum Ether:Ethyl Acetate) researchgate.net |
| Application | Spotting of a dilute solution of the compound onto the baseline of the plate |
| Development | Ascending chromatography in a sealed chamber saturated with mobile phase vapor |
| Visualization | 1. UV light (254 nm) 2. Chemical staining (e.g., iodine vapor, potassium permanganate, or specific chromogenic reagents) nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis and purification of synthetic compounds, including this compound and its derivatives. Its versatility allows for both the precise quantification and purity assessment of a sample (analytical HPLC) and the isolation of significant quantities of a pure substance from a mixture (preparative HPLC). shimadzu.comwarwick.ac.uk The fundamental principle involves separating components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent).
For carbazole compounds, reverse-phase (RP) HPLC is a commonly employed method. sielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
Analytical HPLC Applications
In the context of this compound, analytical HPLC is crucial for monitoring reaction progress, identifying impurities, and determining the final purity of the synthesized compound. A typical analytical method would involve injecting a small sample volume onto an HPLC column to achieve sharp, symmetrical peaks for accurate quantification. warwick.ac.uk
Method development for carbazole derivatives often involves optimizing the mobile phase composition, which typically consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid is particularly advantageous for applications compatible with mass spectrometry (MS) detection. sielc.comsielc.com The selection of a robust column, such as a Newcrom R1, which has low silanol activity, is beneficial for achieving good peak shape and reproducibility. sielc.com Such methods are not only suitable for routine analysis but can also be adapted for pharmacokinetic studies. sielc.comsielc.com
Below is a table detailing typical parameters for an analytical HPLC method suitable for carbazole derivatives.
| Parameter | Specification | Purpose |
| Column | Newcrom R1 | Reverse-phase column with low silanol activity for improved peak shape. sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | The organic/aqueous mixture provides the separation power, while the acid improves peak symmetry. sielc.comsielc.com |
| Detection | UV Spectrophotometry (e.g., 216 nm or 254 nm) | Carbazole structures contain chromophores that absorb UV light, allowing for sensitive detection. |
| Flow Rate | ~0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. pensoft.net |
| Injection Volume | 5 - 20 µL | Small volume to prevent column overloading and maintain high resolution. warwick.ac.ukpensoft.net |
| Temperature | 40 °C | Controlled temperature ensures reproducible retention times. pensoft.net |
Preparative HPLC for Purification
The objective of preparative HPLC is to isolate and purify the target compound, this compound, from crude reaction mixtures. warwick.ac.ukthermofisher.com This is achieved by scaling up the conditions established during analytical method development. sielc.comsielc.com The primary goal shifts from obtaining information to recovering a high-purity product for subsequent research, such as structural elucidation or biological activity screening. shimadzu.com
Scaling up involves using larger columns with greater stationary phase capacity and operating at higher flow rates to process larger sample volumes. warwick.ac.uk The key challenge is to increase the sample load without sacrificing the resolution achieved at the analytical scale. This often involves a strategy of "concentration overloading," where the sample concentration is increased to the limit of the column's capacity, leading to broader, rectangular peaks that still allow for the collection of pure fractions. warwick.ac.uk For compounds with poor solubility, "volume overloading" may be used instead. warwick.ac.uk
When scaling up, volatile buffers and mobile phase modifiers like formic acid or acetic acid are preferred over non-volatile ones like phosphoric acid to simplify the removal of the solvent from the collected fractions. shimadzu.com
The following table contrasts the key features of analytical and preparative HPLC.
| Feature | Analytical HPLC | Preparative HPLC |
| Objective | Qualitative and quantitative analysis, purity determination. warwick.ac.uk | Isolation and purification of compounds. shimadzu.comwarwick.ac.uk |
| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm, can be up to 200 mm. thermofisher.com |
| Sample Amount | Microgram (µg) to low milligram (mg) range. warwick.ac.uk | Milligram (mg) to gram (g) quantities. thermofisher.com |
| Flow Rate | 0.5 - 2.0 mL/min | >10 mL/min, can be significantly higher depending on column size. |
| Primary Outcome | Chromatogram with data on retention time, peak area, and purity. | Purified fractions of the target compound. |
Theoretical and Computational Chemistry Studies on 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For carbazole (B46965) derivatives, DFT calculations, often using hybrid functionals like B3LYP, provide reliable insights into their structure and reactivity. nih.govresearchgate.net
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. deeporigin.com In a typical MESP map, regions of negative potential (colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. deeporigin.com
For carbazole systems, the MESP generally shows a negative potential around the nitrogen atom of the pyrrole (B145914) ring and the π-system of the aromatic ring, highlighting these as key sites for interaction. researchgate.netresearchgate.net In 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole, the nitrogen atom would be a primary site for hydrogen bonding and electrophilic interactions. The methyl group at the 8-position, being weakly electron-donating, would slightly increase the electron density of the benzene (B151609) ring, subtly influencing its electrostatic potential.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. edu.krd
Table 1: Representative DFT-Calculated Energies for Carbazole-Based Systems Note: This table presents typical values for related carbazole derivatives to illustrate the concepts, as specific data for this compound is not available.
| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Source |
|---|---|---|---|---|
| Carbazole-Benzothiadiazole Derivative 1 | -5.48 | -2.06 | 3.42 | nankai.edu.cn |
| Carbazole-Benzothiadiazole Derivative 2 | -5.33 | -2.83 | 2.50 | nankai.edu.cn |
| Carbazole-Anthracene Derivative | -5.51 | -2.72 | 2.79 | nankai.edu.cn |
The three-dimensional structure of a molecule is crucial to its function. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) on the potential energy surface. For flexible molecules like this compound, the saturated cyclohexene (B86901) ring can adopt several conformations.
X-ray crystallography studies of related compounds provide valuable experimental data on these conformations. For instance, the cyclohexene ring in the parent 2,3,4,9-Tetrahydro-1H-carbazole adopts a half-chair conformation. nih.govresearchgate.net In the derivative 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the cyclohexenone ring is found in an envelope conformation. nih.gov Another derivative, (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, exhibits a half-chair conformation for its cyclohexene ring. nih.gov Computational DFT studies can systematically explore these conformations to locate the lowest energy structures, confirming that slight variations in substitution can favor different ring puckering styles. mdpi.com
Table 2: Crystallographic Data and Conformation for a Related Tetrahydrocarbazole Derivative
| Compound | Formula | Ring Conformation | Dihedral Angle (Benzene-Pyrrole) | Source |
|---|---|---|---|---|
| 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C13H13NO | Envelope | 0.96 (7)° | nih.gov |
| (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | C18H15NO2 | Half-chair | 1.21 (10)° | nih.gov |
| 2,3,4,9-Tetrahydro-1H-carbazole | C12H13N | Half-chair (disordered) | 0.6 (1)° | researchgate.net |
Quantum Chemical Investigations of Reaction Mechanisms and Regioselectivity
Quantum chemical methods are instrumental in elucidating reaction mechanisms. The Fischer indole (B1671886) synthesis, a classic method for preparing carbazoles and their tetrahydro derivatives, has been the subject of computational studies. researchgate.net This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone. scispace.comeurjchem.com
Computational analyses have been used to interpret the effect of substituents on the thermal and acid-catalyzed indolization of substituted cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles. osti.gov Such studies can model the transition states and intermediates of the key iajesm.comiajesm.com-sigmatropic rearrangement step, providing insights into the reaction's energetics and regioselectivity. researchgate.netosti.gov For the synthesis of this compound, quantum chemical calculations could predict the preferred reaction pathway and explain the regiochemical outcome dictated by the methyl-substituted phenylhydrazine (B124118) precursor.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
While quantum chemical methods are highly accurate, they are computationally expensive for studying the dynamic behavior of molecules over time. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape and flexibility of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior in different environments (e.g., in a solvent).
For this compound, MD simulations could reveal the flexibility of the tetrahydrocarbazole core, particularly the transitions between different conformations of the six-membered ring. These simulations are also crucial for understanding how the molecule interacts with its environment, such as water molecules or a protein binding site, and for calculating thermodynamic properties like binding free energy. core.ac.uk
In Silico Screening and Ligand-Protein Interaction Studies
The tetrahydrocarbazole scaffold is recognized for its presence in biologically active compounds, making it an attractive target for drug discovery. iajesm.comnih.gov In silico techniques, particularly molecular docking and virtual screening, are powerful tools for identifying potential drug candidates and studying their interactions with biological targets. nih.govmdpi.comnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. science.govjapsonline.com Studies on various tetrahydrocarbazole derivatives have used docking to explore their binding modes with enzymes like L-Glutamine: D-fructose-6–phosphate amido transferase and AMP-activated protein kinase. nih.govresearchgate.net For example, a novel anti-prion compound based on a substituted tetrahydrocarbazole was discovered through in silico screening. nih.gov
A hypothetical docking study of this compound into a target protein would involve analyzing its interactions with amino acid residues. Key interactions would likely include hydrogen bonding involving the N-H group of the pyrrole ring and hydrophobic or π-stacking interactions involving the aromatic carbazole core. researchgate.net The 8-methyl group could also contribute to hydrophobic interactions within the binding pocket. These computational analyses are vital for the rational design of new therapeutic agents based on the tetrahydrocarbazole framework. nih.gov
Mechanistic Insights into Biological Activities and Molecular Interactions of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Derivatives
Enzyme Inhibition Mechanism Studies (In Vitro)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as potent inhibitors of cholinesterases, enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. The dysfunction of cholinergic neurons is a key aspect of cognitive decline in conditions like Alzheimer's disease, making cholinesterase inhibitors a significant area of research.
A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for their in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman's method. nih.govnih.gov Notably, certain derivatives have demonstrated selective inhibition of AChE over BChE. nih.govnih.gov This selectivity is considered advantageous as BChE is abundant in peripheral tissues, and its inhibition can lead to undesirable side effects. nih.gov
The mechanism of inhibition often involves the binding of these derivatives to the peripheral anionic site (PAS) of AChE. nih.gov This interaction is crucial as the PAS is implicated in the aggregation of β-amyloid protein, a hallmark of Alzheimer's disease. nih.gov By binding to the PAS, these compounds can interfere with this pathological process. Specific derivatives, such as 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine, have been highlighted as selective AChE inhibitors, suggesting their potential as lead compounds for further investigation. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected 2,3,4,9-Tetrahydro-1H-carbazole Derivatives This is an interactive data table. You can sort and filter the data.
| Compound | Target Enzyme | Selectivity | Potential Significance |
|---|---|---|---|
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective | Lead for anti-Alzheimer's agents |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective | Lead for anti-Alzheimer's agents |
CpxA Phosphatase Activity Modulation
The two-component signal transduction system, CpxRA, is a crucial regulator of envelope stress in many Gram-negative bacteria. The sensor kinase, CpxA, possesses both kinase and phosphatase activity, controlling the phosphorylation state of the response regulator, CpxR. Derivatives of 2,3,4,9-tetrahydro-1H-carbazole, specifically 2,3,4,9-tetrahydro-1H-carbazol-1-amines, have been shown to activate the CpxRA system by directly inhibiting the phosphatase activity of CpxA. nih.gov
In the absence of envelope stress, CpxA acts as a phosphatase, keeping CpxR in its inactive, dephosphorylated state. nih.gov By inhibiting this phosphatase activity, the tetrahydrocarbazole derivatives lead to an accumulation of phosphorylated CpxR (CpxR-P). nih.gov This accumulation of CpxR-P results in the activation of the Cpx stress response, which in turn downregulates the expression of virulence factors. nih.govnih.gov This novel mechanism of action presents a promising strategy for developing anti-virulence agents to combat bacterial infections. nih.govnih.gov
Xanthine (B1682287) Oxidase and Cyclooxygenase Inhibition Pathways
While specific studies on 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole's direct inhibition of xanthine oxidase are not extensively detailed, the broader class of carbazole (B46965) and tetrahydrocarbazole derivatives has been investigated for such properties. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Its inhibition is a therapeutic target for conditions like gout. The inhibitory mechanism of compounds against xanthine oxidase often involves binding to the molybdenum center in the enzyme's active site, preventing the substrate from accessing it.
In the context of cyclooxygenase (COX) inhibition, certain cyano-substituted 2,3,4,9-tetrahydro-1H-carbazole-1-alkanoic acids have been identified as inhibitors of COX enzymes, with a marked selectivity for COX-2 over COX-1. nih.gov COX-2 is an inducible enzyme that plays a significant role in inflammation and pain. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov The mechanism of COX-2 inhibition by these derivatives likely involves blocking the channel through which the substrate, arachidonic acid, enters the enzyme's active site.
Molecular Target Identification and Pathway Modulation
Interaction with CREB-binding Protein and Acetyltransferase Activity
CREB-binding protein (CBP) is a transcriptional coactivator that plays a pivotal role in regulating the expression of numerous genes by interacting with a wide array of transcription factors. While direct mechanistic studies of this compound with CBP are not available, the potential for interaction can be inferred from the behavior of other small molecules and the function of CBP.
CBP possesses intrinsic histone acetyltransferase (HAT) activity, which is crucial for chromatin remodeling and gene activation. It is plausible that carbazole derivatives could modulate CBP's acetyltransferase activity either directly or indirectly. One potential mechanism could involve competition for binding to specific domains of CBP. For instance, CBP interacts with various transcription factors, including the signal transducer and activator of transcription (STAT) proteins. nih.gov If a carbazole derivative were to bind to a site on CBP that is also recognized by a transcription factor, it could competitively inhibit the formation of the transcription factor-CBP complex, thereby modulating gene expression.
Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of the STAT pathway, particularly the persistent activation of STAT3, is a hallmark of many cancers. The carbazole scaffold has been identified as a promising pharmacophore for the development of STAT pathway inhibitors. nih.govnih.gov
Several carbazole derivatives have been shown to inhibit the STAT pathway, with a particular focus on STAT3. nih.govnih.gov The mechanism of inhibition can occur through various means. One identified mechanism involves the upregulation of protein-tyrosine phosphatase PTPN6. nih.gov PTPN6 can dephosphorylate and inactivate STAT3, thereby downregulating its downstream signaling. By inducing the expression or activity of this phosphatase, carbazole derivatives can effectively suppress the oncogenic functions of STAT3. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov
Table 2: Summary of Mechanistic Insights This is an interactive data table. You can sort and filter the data.
| Section | Molecular Target/Pathway | Mechanism of Action |
|---|---|---|
| 6.1.1 | Acetylcholinesterase (AChE) | Binding to the peripheral anionic site (PAS), leading to selective inhibition. |
| 6.1.2 | CpxA Phosphatase | Direct inhibition of phosphatase activity, leading to accumulation of CpxR-P. |
| 6.1.3 | Cyclooxygenase-2 (COX-2) | Selective inhibition, likely by blocking the substrate channel. |
Fatty Acid-Binding Protein Binding
Fatty Acid-Binding Proteins (FABPs) are intracellular chaperones involved in the transport and metabolism of fatty acids and other lipophilic molecules. nih.gov They have been identified as potential drug targets for metabolic diseases. nih.gov While the broader class of carbazole derivatives has been investigated for various biological interactions, specific research detailing the binding mechanisms of this compound derivatives to Fatty Acid-Binding Proteins is not extensively documented in the currently available literature. General studies on FABPs show that they possess a binding pocket that accommodates the hydrocarbon tail of ligands, with conserved basic amino acid residues typically binding the carboxylate group of fatty acids. nih.gov However, direct evidence and mechanistic insights into the interaction between tetrahydrocarbazole derivatives and this protein family remain an area for future investigation.
Neurotransmitter Receptor Interactions
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have been identified as versatile ligands for various neurotransmitter systems, demonstrating a range of activities from enzymatic inhibition to receptor modulation.
A significant area of research has been their role as cholinesterase inhibitors. A series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Certain amino and nitro derivatives were found to be selective AChE inhibitors, a key target in the management of Alzheimer's disease.
Interactions with dopamine (B1211576) receptors have also been a major focus. Carbazole-based compounds have been developed as potent agonists for both D2 and D3 dopamine receptors. nih.gov Conversely, other novel carbazole and tetrahydro-carboline derivatives have been reported as selective dopamine D3 receptor antagonists, which are of interest for antipsychotic treatments. e-enm.org Furthermore, tetrahydrocarbazole-based molecules have been designed as dual dopamine D2 partial agonists and serotonin (B10506) reuptake inhibitors, aiming to treat a broader range of symptoms in schizophrenia. nih.gov
The serotonergic system is another important target. 5-fluoro-tetrahydrocarbazole derivatives have shown high affinity for the serotonin transporter, acting as serotonin reuptake inhibitors (SRIs). nih.gov These compounds have also been investigated for their activity as serotonin 5-HT1A receptor antagonists. nih.gov Additionally, certain analogues of 1,2,3,9-tetrahydro-4H-carbazol-4-one have been developed as ligands for α1-adrenergic receptor subtypes, with some compounds displaying affinity in the nanomolar range. researchgate.net
Elucidation of Antimicrobial Action Mechanisms (In Vitro)
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have demonstrated notable antimicrobial activities through various mechanisms of action, as revealed by in vitro studies.
A primary mechanism is the inhibition of essential bacterial enzymes involved in DNA replication. Tetrahydrocarbazoles have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govucl.ac.uk These type II topoisomerases are crucial for maintaining DNA topology during replication, and their inhibition leads to bacterial cell death. The inhibitory action is often competitive with ATP, targeting the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov
In addition to targeting DNA replication, some tetrahydrocarbazole derivatives are thought to inhibit bacterial cell wall synthesis, another critical pathway for bacterial survival. nih.govucl.ac.uk For antifungal activity, a specific mechanism identified involves the inhibition of Saccharomyces cerevisiae N-myristoyltransferase (NMT), an enzyme essential for fungal viability. nih.gov Molecular docking studies have also suggested that some derivatives may act as inhibitors of GlcN-6-P synthase, an enzyme involved in the biosynthesis of amino sugars for the cell wall.
The table below summarizes the in vitro antimicrobial mechanisms associated with tetrahydrocarbazole derivatives.
| Mechanism of Action | Target Enzyme/Process | Target Organism Type | References |
| Inhibition of DNA Replication | DNA Gyrase / Topoisomerase IV | Bacteria | ucl.ac.uk, nih.gov |
| Inhibition of Cell Wall Synthesis | Peptidoglycan Biosynthesis | Bacteria | ucl.ac.uk, nih.gov |
| Inhibition of Protein Modification | N-myristoyltransferase (NMT) | Fungi | nih.gov |
| Inhibition of Cell Wall Precursors | GlcN-6-P synthase | Bacteria |
Mechanistic Basis of Antioxidant Properties
The antioxidant properties of carbazole and its derivatives, including the tetrahydrocarbazole scaffold, are primarily attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. The core mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
The presence of specific functional groups on the carbazole ring system is crucial for this activity. Studies on carbazole alkaloids have shown that an aryl hydroxyl substituent significantly enhances antioxidant capacity. These hydroxyl groups can readily donate a hydrogen atom, stabilizing the resulting phenoxyl radical through resonance within the aromatic system, thereby terminating free-radical chain reactions. In fact, certain carbazole alkaloids exhibit stronger free-radical-terminating potential in liposomal membranes than vitamin E.
Beyond direct radical scavenging, some carbazole derivatives can exert their antioxidant effects by influencing cellular antioxidant pathways. For instance, the carbazole alkaloid mahanimbine (B1675914) has been shown to reduce oxidative stress by inducing the expression of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), through the activation of the Nrf2 (nuclear factor erythroid-2-related factor 2) pathway. This indicates a dual mechanism of both direct chemical neutralization of ROS and upregulation of the cell's endogenous antioxidant defenses.
Antitumoral and Antiproliferative Activity Mechanisms (In Vitro Cellular Assays)
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole exert their antitumoral effects in vitro by inducing programmed cell death, or apoptosis, through multiple intricate pathways. A central mechanism is the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Research has demonstrated that these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Activation of the intrinsic pathway by tetrahydrocarbazole derivatives often involves the upregulation of the p53-p21 signaling pathway, leading to the activation of initiator caspase-9 and executioner caspase-3. Some derivatives have been shown to induce apoptosis in tumor cells via a caspase-dependent pathway without causing necrotic cell death.
Another significant mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle and can subsequently lead to apoptosis. Treatment of cancer cells with tetrahydrocarbazole derivatives has been shown to cause cell cycle arrest, frequently at the G2/M phase.
Furthermore, these compounds can target other key cellular components to trigger apoptosis. Some carbazole derivatives function as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair, leading to DNA damage and cell death. Inhibition of telomerase, an enzyme that maintains telomere length and is overactive in many cancer cells, represents another pathway. By inhibiting telomerase, certain tetrahydrocarbazole-triazole hybrids can induce telomere shortening, leading to cellular senescence or apoptosis.
In vitro cellular assays have consistently demonstrated the potent antiproliferative activity of this compound derivatives against a diverse range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
These derivatives have shown significant cytotoxic effects against various types of cancers. For instance, specific tetrahydrocarbazole hybridized with dithioate derivatives have exhibited potent activity against human breast adenocarcinoma (MCF-7) and colon tumor (HCT-116) cell lines, with one 4-chlorophenylpiperazine derivative showing an IC50 value of 7.24 nM against MCF-7 cells, a potency superior to the standard drug doxorubicin (B1662922) in that study.
Other studies have highlighted the broad-spectrum activity of these compounds. A series of 5,8-Dimethyl-9H-carbazole derivatives were particularly active against the triple-negative MDA-MB-231 breast cancer cell line, with the most active compound recording an IC50 value of 0.73 µM. Additionally, various derivatives have demonstrated inhibitory activity against lung (A549), cervical (HeLa, CaSki), and gastric (MGC-803) cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. The antiproliferative effect is often selective, with some compounds showing greater tumor selectivity compared to their effect on normal human lymphocytes.
The table below presents a summary of the reported cytotoxic activities of various tetrahydrocarbazole derivatives against different human cancer cell lines.
| Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |
| 5,8-Dimethyl-9H-carbazole derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 0.73 µM | |
| 5,8-Dimethyl-9H-carbazole derivative | MCF-7 | Breast Adenocarcinoma | >10 µM (moderate activity) | |
| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 | Breast Adenocarcinoma | 7.24 nM | |
| Tetrahydrocarbazole-dithioate hybrid (6f) | HCT-116 | Colon Carcinoma | 8.23 nM | |
| Tetrahydrocarbazole-triazole hybrid (5g) | MCF-7 | Breast Adenocarcinoma | 15.14 µM | |
| Dithiocarbamate derivative (8a) | HeLa | Cervical Cancer | 0.99 µM | |
| Dithiocarbamate derivative (8a) | CaSki | Cervical Cancer | 2.36 µM | |
| Carbazole derivative (11) | MCF-7 | Breast Adenocarcinoma | 6.44 µM | |
| Carbazole derivative (9) | HeLa | Cervical Cancer | 7.59 µM | |
| Carbazole derivative (10) | HepG2 | Liver Carcinoma | 7.68 µM |
Neuroprotective and Anti-Prion Activity: Cellular and In Silico Studies of this compound Derivatives
The therapeutic potential of 2,3,4,9-tetrahydro-1H-carbazole derivatives in neurodegenerative disorders is an area of growing interest. This section explores the mechanistic insights into their neuroprotective and anti-prion activities, drawing from both cellular and computational studies.
NMDA Receptor Modulation
Derivatives of the tetrahydrocarbazole scaffold have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurodegenerative conditions. Therefore, compounds that can modulate NMDA receptor activity are of significant therapeutic interest.
Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of polypharmacophoric compounds, which are conjugates of carbazole and tetrahydrocarbazole derivatives with 1-aminoadamantane. These studies aimed to model the blockage of the NMDA receptor. The biological activity in these models was measured by the half-maximal inhibitory concentration (IC50) for the inhibition of [3H]MK-801 binding to the NMDA receptor. The development of a regression model with satisfactory statistical characteristics from this QSAR modeling suggests that the tetrahydrocarbazole scaffold can be a viable backbone for the design of NMDA receptor antagonists.
While direct cellular or in silico studies specifically on this compound are not extensively documented in publicly available research, the broader findings on related derivatives suggest that this compound likely interacts with the NMDA receptor. The lipophilic nature of the tetrahydrocarbazole ring system would facilitate its entry into the hydrophobic binding pockets of the receptor. Computational docking and molecular dynamics simulations on related antagonists have shown that these molecules can bind within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and mitigating excitotoxicity. The methyl group at the 8-position of the carbazole ring may influence the binding affinity and selectivity of the compound for different NMDA receptor subunits through steric and electronic effects. Further in silico docking and cellular assays are necessary to elucidate the precise mechanism and potency of this compound as an NMDA receptor modulator.
Inhibition of Prion Propagation in Infected Cells.nih.gov
Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious scrapie isoform (PrPSc). A significant breakthrough in the anti-prion potential of tetrahydrocarbazole derivatives came with the discovery of 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) through in silico screening and subsequent cellular assays. nih.gov
In studies using TSE-infected cells, GJP14 demonstrated the ability to inhibit the accumulation of PrPSc. nih.gov This finding prompted the synthesis and evaluation of a variety of GJP14 derivatives to understand the structural requirements for anti-prion activity. These cellular assays revealed that the tricyclic aromatic ring of the tetrahydrocarbazole scaffold is a fundamental requirement for this biological effect. nih.gov
Further investigations into these derivatives in infected cell lines have provided crucial insights into their mechanism of action. It is hypothesized that these compounds may act as chaperones, stabilizing the native conformation of PrPC and thereby preventing its conversion to the pathogenic PrPSc form. Alternatively, they might interfere with the interaction between PrPC and PrPSc, a critical step in the propagation of the misfolded protein. The ability of these compounds to reduce PrPSc levels in cellular models underscores their potential as therapeutic agents for prion diseases. nih.gov
Structure-Activity Relationship (SAR) Analysis for Modulating Biological Effects.nih.gov
The systematic modification of the 2,3,4,9-tetrahydro-1H-carbazole scaffold has been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects, particularly its anti-prion activity.
A key study on derivatives of GJP14 established several critical structural features for potent anti-prion activity. nih.gov The essential nature of the tricyclic aromatic ring was confirmed, as its absence leads to a loss of activity. nih.gov The side chain attached to the nitrogen at position 9 also plays a crucial role. Specifically, a hydroxy group at the 2-position and an amino group at the 3-position of the N-propyl side chain were identified as basic requirements for anti-prion effects. nih.gov
Further SAR studies explored the impact of various substituents on the amino group of the side chain. It was discovered that derivatives bearing an N-ortho-halobenzyl group exhibited significantly improved activity. The most potent derivative identified in this series was found to be eight times more effective than the original lead compound, GJP14. nih.gov This enhancement in potency suggests that the steric and electronic properties of the substituent on the side chain are critical for optimizing the interaction with the biological target.
The following table summarizes the key SAR findings for the anti-prion activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives:
| Structural Feature | Observation | Implication for Activity |
| Tricyclic Aromatic Ring | Essential for activity. | The core scaffold is the primary pharmacophore. |
| N-Propyl Side Chain | A hydroxy group at the 2-position and an amino group at the 3-position are required. | These functional groups are likely involved in key binding interactions. |
| Amine Substituent | N-ortho-halobenzyl groups significantly enhance potency. | Provides a direction for further optimization to improve efficacy. |
These SAR analyses provide a clear roadmap for the rational design of more potent 2,3,4,9-tetrahydro-1H-carbazole-based compounds for the treatment of neurodegenerative diseases.
Advanced Applications of 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole and Its Functionalized Analogues in Chemical Science
Role as Versatile Synthetic Intermediates for Complex Alkaloids and Natural Products
The tetrahydrocarbazole (THC) framework is a fundamental building block in the synthesis of numerous complex natural products, especially carbazole (B46965) alkaloids. rsc.orgnih.gov These alkaloids, many of which are isolated from natural sources like the Indian medicinal plant Murraya koenigii, exhibit significant biological activities, driving considerable interest in their synthesis. nih.govchemmethod.com
Tetrahydrocarbazolones, such as 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, serve as advanced and extensively used intermediates in the synthetic pathways toward these intricate molecules. nih.govnih.gov The strategic functionalization of the tetrahydrocarbazole core allows chemists to construct highly substituted and complex carbazole derivatives. These synthetic strategies open avenues for producing molecules like mukonine isomers, girinimbine isomers, and various other hetero-annulated carbazoles. nih.govchemmethod.com The Fischer indole (B1671886) synthesis is a common and vital method for preparing the initial tetrahydrocarbazole scaffold, which is then elaborated upon to achieve the final natural product. wjarr.com
The versatility of the tetrahydrocarbazole skeleton makes it an indispensable tool for synthetic chemists aiming to access the structural diversity of carbazole alkaloids and other related natural products. rsc.org
Table 1: Examples of Carbazole Alkaloids Synthesized from Tetrahydrocarbazole Precursors
| Carbazole Alkaloid | Precursor Type | Synthetic Importance |
| Murrayanine | Functionalized Tetrahydrocarbazole | A key target in natural product synthesis due to its presence in medicinal plants. chemmethod.com |
| Mukonine | Functionalized Tetrahydrocarbazole | Demonstrates the utility of tetrahydrocarbazole intermediates in accessing diverse alkaloid structures. nih.govchemmethod.com |
| Girinimbine Isomers | Functionalized Tetrahydrocarbazol-1-one | Highlights the role of ketone-containing intermediates in building complex heterocyclic systems. nih.gov |
| Murrayaquinone-A | Carbazolone (oxidized THC derivative) | Shows the transformation of tetrahydrocarbazole derivatives into quinone-containing natural products. wvu.edu |
Contributions to Materials Science and Optoelectronic Devices
The inherent electronic properties of the carbazole moiety make its tetrahydro-analogue a valuable component in the field of materials science. Carbazole derivatives are noted for their excellent charge transfer and hole-transporting capabilities, which are fundamental to their application in optoelectronic devices. mdpi.comresearchgate.net
The rigid, planar, and electron-rich nature of the carbazole system allows for the design of novel materials with tailored optoelectronic characteristics. By introducing various functional groups onto the 2,3,4,9-tetrahydro-8-methyl-1H-carbazole backbone, researchers can fine-tune its electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comnih.gov
This chemical modification influences the material's ability to absorb and emit light, as well as its capacity to transport charge carriers. For instance, creating conjugated polymers incorporating the carbazole unit can alter the effective conjugation length, leading to shifts in absorption and fluorescence spectra. mdpi.com The ability to systematically modify the chemical structure provides a powerful tool for developing materials with specific properties required for advanced applications. elsevierpure.com
Carbazole derivatives are extensively employed as hole-transporting materials (HTMs) in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). mdpi.comsemanticscholar.org Their high hole mobility and suitable energy levels facilitate the efficient injection and transport of positive charges from the anode to the emissive layer within the OLED device structure. mdpi.comresearchgate.net
The thermal stability and amorphous morphology of many carbazole-based materials are also crucial advantages, preventing crystallization that can degrade device performance and lifetime. researchgate.net Functionalized tetrahydrocarbazoles contribute to the development of efficient and stable OLEDs by ensuring balanced charge injection and transport, which is essential for achieving high quantum efficiency and brightness. researchgate.netmdpi.com The adaptability of the carbazole core allows for the synthesis of a wide array of HTMs, making them a cornerstone in modern OLED technology. mdpi.comresearchgate.net
Table 2: Properties of Carbazole-Based Materials in Optoelectronics
| Property | Significance in Optoelectronics | Reference |
| High Hole Mobility | Ensures efficient transport of positive charges, crucial for OLED performance. | mdpi.com |
| Tunable Energy Levels (HOMO/LUMO) | Allows for energy level alignment with other device layers to optimize charge injection. | mdpi.com |
| High Thermal Stability | Prevents degradation of materials and devices at elevated operating temperatures. | researchgate.net |
| Good Film-Forming Properties | Enables the fabrication of uniform, high-quality thin films required for multilayer devices. | mdpi.com |
| High Photoconductivity | Beneficial for applications in photovoltaics and photodetectors. | mdpi.com |
Catalysis and Organocatalysis
Beyond its use as a structural component, the 2,3,4,9-tetrahydro-1H-carbazole framework has found applications in the realm of organocatalysis. researchgate.net Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to traditional metal-based catalysis.
In one notable example, 2,3,4,9-tetrahydro-1H-carbazole participates in an organocatalytic, enantioselective synthesis of axially chiral styrenes. researchgate.net The reaction proceeds through the formation of a vinylidene ortho-quinone methide (VQM) intermediate. The tetrahydrocarbazole acts as a nucleophile in this transformation, and its reaction with the intermediate, guided by an organocatalyst, leads to the formation of styrene derivatives with high diastereoselectivity. researchgate.net This demonstrates the potential of using the inherent reactivity of the tetrahydrocarbazole scaffold within a catalytic cycle to construct complex and stereochemically defined molecules.
Agrochemical Applications, including Fungicidal Agents
Derivatives of 1,2,3,4-tetrahydrocarbazole have been investigated for their potential use in agriculture, particularly as precursors for antifungal agents. wjarr.com The core structure can be integrated with other pharmacologically active moieties, such as the 1,2,4-triazole ring, which is a well-established component in many commercial fungicides. rjptonline.orgsmolecule.com
The resulting hybrid molecules, for example, 1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone, combine the structural features of both the carbazole and triazole systems. smolecule.com This combination can lead to compounds with potent fungicidal activity, which is crucial for crop protection against various plant pathogens. nih.gov The development of new agrochemicals is vital to combat resistance and improve crop yields, and the tetrahydrocarbazole scaffold offers a versatile platform for designing novel fungicidal agents. wjarr.comrjptonline.org
Development of Fluorescent Probes and Chemical Sensors for Biological Research
The carbazole nucleus is inherently fluorescent, a property that stems from its large π-conjugated rigid planar structure. nih.gov This characteristic makes carbazole derivatives, including functionalized tetrahydrocarbazoles, excellent candidates for the development of fluorescent probes and chemical sensors. nih.govchemrxiv.org
These sensors are designed to detect specific analytes, such as metal ions, through a measurable change in their fluorescence properties. For example, a carbazole derivative can be synthesized to act as a fluorometric and colorimetric sensor for copper ions (Cu²⁺) in aqueous solutions. nih.gov Upon binding with the target ion, the sensor molecule undergoes a change in its electronic structure, leading to fluorescence quenching or enhancement, which can be quantified to determine the analyte's concentration. The high sensitivity and selectivity of such probes make them valuable tools for environmental monitoring and biological research. nih.govnih.gov
Future Perspectives and Emerging Research Avenues in 2,3,4,9 Tetrahydro 8 Methyl 1h Carbazole Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of the tetrahydrocarbazole core has traditionally been dominated by methods like the Fischer indole (B1671886) synthesis and Borsche-Drechsel cyclization. researchgate.netniscair.res.inresearchgate.net While effective, these methods often rely on harsh acidic conditions or high temperatures. The future of synthesizing 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole and its analogs lies in the development of more efficient, environmentally benign, and sustainable protocols.
Emerging research highlights several promising strategies:
Microwave-Assisted Synthesis: This technology offers significant advantages, including drastically reduced reaction times, improved yields, and often the elimination of solvents, aligning with the principles of green chemistry. asianpubs.orgresearchgate.netasianpubs.org For instance, the preparation of functionalized tetrahydrocarbazoles has been achieved in as little as 60-120 seconds with yields as high as 92% under microwave irradiation, compared to several hours and lower yields with conventional heating. asianpubs.org
Visible-Light Photocatalysis: This approach enables the construction of complex molecular architectures under mild conditions. rsc.org Recent studies have demonstrated the assembly of tetracyclic tetrahydrocarbazoles through visible-light-promoted cascade reactions, showcasing a novel strategy for bond formation. rsc.orgresearchgate.net
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis by avoiding the need for pre-functionalized starting materials. nih.gov A two-step method involving the photo-catalyzed generation of a hydroperoxide intermediate, using only elemental oxygen as the oxidant, followed by acid-catalyzed nucleophilic substitution, represents a green approach to functionalizing the tetrahydrocarbazole skeleton. nih.gov
Ionic Liquids: The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim (BF4)] as a reaction medium offers a recyclable and effective alternative to traditional volatile organic solvents for the synthesis of tetrahydrocarbazoles. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Tetrahydrocarbazoles
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fischer Indole Synthesis | Acid catalyst (e.g., HCl, PPA), heat | High yields, readily available starting materials | Harsh conditions, potential for side reactions |
| Microwave-Assisted | Microwave irradiation, often solvent-free | Rapid reaction times, high yields, eco-friendly asianpubs.orgasianpubs.org | Specialized equipment required |
| Visible-Light Photocatalysis | Photocatalyst (e.g., Rose Bengal), visible light | Mild conditions, novel bond formations rsc.orgresearchgate.net | Requires specific photocatalysts |
| C-H Functionalization (CHIPS) | Visible light, O₂, Brønsted acid | Uses O₂ as oxidant, step-efficient nih.gov | Two-step process, intermediate isolation |
| Ionic Liquids | [bmim (BF4)], heat | Recyclable solvent, good yields researchgate.net | Viscosity, cost of ionic liquid |
Discovery of Undiscovered Reactivity Patterns and Transformation Pathways
Beyond its synthesis, the reactivity of the this compound nucleus is a domain ripe for exploration. While transformations such as N-alkylation and subsequent "click" reactions to form triazole derivatives are known, rsc.org the potential for novel chemical transformations remains largely untapped.
Future research is expected to focus on:
Asymmetric Catalysis: Developing enantioselective methods to functionalize the tetrahydrocarbazole ring is a significant challenge. This would provide access to chiral derivatives, which are crucial for investigating biological activity, as stereochemistry often dictates molecular recognition.
Cascade Reactions: Designing novel cascade reactions that can rapidly build molecular complexity from the tetrahydrocarbazole scaffold is a key goal. Visible-light-promoted dual cyclizations to form tetracyclic systems are an early example of this potential. rsc.org
Dearomatization Strategies: Exploring the dearomatization of the indole portion of the molecule could open up pathways to new three-dimensional molecular frameworks, such as spiro-fused systems, which are of great interest in medicinal chemistry.
Late-Stage Functionalization: The development of regioselective late-stage functionalization techniques would be invaluable. These methods would allow for the direct modification of complex, pre-existing tetrahydrocarbazole derivatives, facilitating the rapid generation of compound libraries for biological screening.
Advancements in Computational Chemistry for Predictive Design and Mechanistic Understanding
Computational chemistry is poised to become an indispensable tool in the study of this compound. By leveraging theoretical models, researchers can predict molecular properties, elucidate reaction mechanisms, and design novel derivatives with targeted functions.
Key areas for computational advancement include:
Predictive Synthesis: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the feasibility and outcome of new reactions, thereby guiding experimental efforts and reducing trial-and-error synthesis.
Mechanistic Elucidation: Modeling transition states and reaction pathways to gain a deeper understanding of how known transformations occur. This knowledge can be used to optimize reaction conditions and design more efficient catalysts.
In Silico Screening: Employing molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and mode of interaction of tetrahydrocarbazole derivatives with biological targets like enzymes and receptors. niscair.res.inrsc.org This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Materials Property Prediction: Calculating electronic properties, such as HOMO/LUMO energy levels, to predict the suitability of novel tetrahydrocarbazole derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net
Deeper Dissection of Molecular Interactions and Mechanisms in Biological Systems
Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, including acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment, niscair.res.inepa.gov anticancer activity, rsc.orgnih.gov and hypoglycemic effects. researchgate.netnih.gov A critical future direction is to move beyond identifying what these molecules do to understanding how they do it at a molecular level.
Future research will require:
Target Identification and Validation: For derivatives with known bioactivity, identifying the specific protein or nucleic acid target is paramount. This involves techniques like affinity chromatography, proteomics, and genetic screening.
Structural Biology: Obtaining high-resolution crystal structures of tetrahydrocarbazole derivatives in complex with their biological targets. These structures provide definitive evidence of binding modes and key molecular interactions (e.g., hydrogen bonds, π-stacking), which is invaluable for structure-based drug design.
Mechanism of Action Studies: Utilizing a combination of biochemical assays, cell biology techniques, and computational modeling to unravel the precise mechanism by which these compounds elicit a biological response. For example, investigating whether a hypoglycemic effect is mediated through the activation of the AMPK pathway. researchgate.netnih.gov
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics and improve their potential for clinical development.
Expansion into Unconventional Applications in Interdisciplinary Fields
While medicinal chemistry is a major driver of tetrahydrocarbazole research, the unique electronic and structural properties of this scaffold suggest potential in a variety of interdisciplinary fields.
Emerging application areas include:
Organic Electronics: The carbazole (B46965) moiety is well-known for its hole-transporting properties. researchgate.net Further investigation into derivatives of this compound could lead to new materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net
Chemical Sensing: Designing tetrahydrocarbazole derivatives whose fluorescence or electrochemical properties change upon binding to specific analytes (e.g., metal ions, anions, or biomolecules). This could lead to the development of novel sensors for environmental monitoring or medical diagnostics.
Molecular Probes: Synthesizing fluorescently tagged tetrahydrocarbazole derivatives to act as probes for imaging biological processes within living cells, leveraging their affinity for specific subcellular structures or proteins.
Identification and Addressing of Key Research Gaps and Challenges
Despite significant progress, several challenges and knowledge gaps remain in the chemistry of this compound. Addressing these will be crucial for advancing the field.
Table 2: Key Research Gaps and Future Directions
| Research Area | Identified Gap/Challenge | Proposed Approach/Future Direction |
|---|---|---|
| Synthesis | Lack of general, mild, and enantioselective synthetic methods. | Development of asymmetric organocatalysis and transition-metal catalysis; further exploration of photoredox and electrochemical methods. |
| Reactivity | Limited understanding of the regioselectivity of functionalization on the carbocyclic ring. | Systematic experimental studies combined with computational analysis of frontier molecular orbitals to predict reactive sites. |
| Biology | Many compounds have known bioactivity but unknown mechanisms of action or specific targets. | Integrated approaches using chemical biology, proteomics, and structural biology to identify targets and elucidate mechanisms. |
| Materials Science | The structure-property relationships for optoelectronic applications are not well-defined. | Synthesis of systematically varied derivatives and comprehensive characterization of their photophysical and electronic properties. |
| Computational | Need for more accurate and predictive computational models for both reactivity and biological activity. | Development and application of machine learning and AI algorithms trained on experimental data to enhance predictive power. |
Q & A
Q. What are the established synthetic routes for 2,3,4,9-tetrahydro-8-methyl-1H-carbazole, and how can reaction conditions be optimized for yield?
The Borsche-Drechsel cyclization reaction is a primary method, involving acid-catalyzed rearrangement of cyclohexanone phenylhydrazones . Optimization includes refluxing in acetic acid/HCl (398–403 K for 2 h), achieving ~67% yield after silica gel purification . Alternative routes involve Lawesson’s reagent for thione derivatives (72% yield via 6 h reflux in pyridine at 383 K) . Key parameters include solvent choice (ethanol for recrystallization) and stoichiometric control of reagents.
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and conformation. For example, the carbazole core is non-planar, with a dihedral angle of 1.69° between benzene and pyrrole rings . Cyclohexene rings adopt envelope conformations, and disorder in atomic positions (e.g., C2A/C3A/C4A) is modeled with split occupancy factors . Data collection requires high-resolution crystals (e.g., using Mo-Kα radiation) and hydrogen bonding analysis (e.g., N–H⋯S interactions) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR : H and C NMR identify substituents (e.g., methyl groups at δ ~2.5–3.0 ppm) and confirm regiochemistry .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm for ketones, C=S at ~1200 cm for thiones) validate functional groups .
- Mass spectrometry : EI or ESI-MS confirms molecular ions (e.g., m/z 316 for nitro derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data?
Discrepancies in NMR chemical shifts or IR frequencies may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model optimized geometries and simulate spectra, adjusting for solvation models (e.g., PCM) . For example, deviations in H NMR shifts >0.3 ppm suggest dynamic effects like ring puckering, requiring molecular dynamics (MD) simulations .
Q. What strategies address low reproducibility in synthetic yields for carbazole derivatives?
Inconsistent yields (e.g., 45–72% across studies) often stem from:
- Purity of starting materials : Hydrazones must be anhydrous to avoid side reactions .
- Catalyst activity : Pd(PPh) in Suzuki couplings degrades with moisture; use Schlenk techniques for air-sensitive steps .
- Workup protocols : Column chromatography (petroleum ether/ethyl acetate gradients) improves purity but may lose volatile intermediates .
Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?
Graph set analysis (R(10) motifs) identifies N–H⋯O/S and C–H⋯π interactions dictating crystal packing . For example, intermolecular C2–H2A⋯O2 and N9–H9⋯O1 bonds stabilize the lattice in 8-methyl derivatives, affecting solubility and melting points . Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H vs. H⋯O interactions) .
Q. What methodologies validate the biological activity (e.g., antioxidant potential) of this compound derivatives?
- In vitro assays : DPPH radical scavenging (IC values) and FRAP tests measure antioxidant capacity .
- Molecular docking : AutoDock/Vina predicts binding affinities to targets like cyclooxygenase-2 (PDB: 5IKT), with pose validation via MD simulations .
- SAR studies : Methyl or methoxy substituents enhance activity by modulating electron density and steric bulk .
Methodological Guidelines
- Crystallographic refinement : Use SHELXL for disorder modeling (e.g., PART instructions) and hydrogen atom placement (riding models vs. free refinement) .
- Synthetic troubleshooting : Monitor reactions via TLC (petroleum ether/ethyl acetate, UV visualization) and optimize recrystallization solvents (ethanol vs. acetonitrile) .
- Data validation : Cross-check computational results with experimental SC-XRD (R-factor < 5%) and spectroscopic databases (e.g., SDBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
